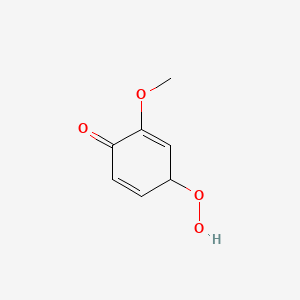

4-Hydroperoxy-2-methoxycyclohexa-2,5-dien-1-one

Description

4-Hydroperoxy-2-methoxycyclohexa-2,5-dien-1-one is a compound of interest in organic chemistry due to its unique structure and reactivity It is derived from eugenol, a natural product found in essential oils of various plants

Properties

CAS No. |

143601-24-5 |

|---|---|

Molecular Formula |

C7H8O4 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

4-hydroperoxy-2-methoxycyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C7H8O4/c1-10-7-4-5(11-9)2-3-6(7)8/h2-5,9H,1H3 |

InChI Key |

KVOOLJHETDDOQQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(C=CC1=O)OO |

Origin of Product |

United States |

Preparation Methods

4-Hydroperoxy-2-methoxycyclohexa-2,5-dien-1-one can be synthesized through the photooxygenation of eugenol in the presence of tetraphenylporphyrin as a singlet oxygen sensitizer . The reaction is typically carried out at different temperatures (0°C and room temperature) with potassium permanganate under mild conditions and an inert nitrogen atmosphere . This method allows for the efficient production of the compound in a one-pot synthesis.

Chemical Reactions Analysis

4-Hydroperoxy-2-methoxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation in the presence of potassium permanganate, which does not require a co-oxidant . This reaction produces several products, including 4-allyl-6-methoxybenzene-1,3-diol . The compound’s reactivity is influenced by the presence of the hydroperoxy and methoxy groups, which can participate in different reaction mechanisms.

Scientific Research Applications

4-Hydroperoxy-2-methoxycyclohexa-2,5-dien-1-one has several applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of natural product skeletons . In biology and medicine, derivatives of this compound have shown potential as antimicrobial, antioxidant, antifungal, antitumor, and anti-inflammatory agents . These properties make it a valuable compound for developing new therapeutic agents and studying biological pathways.

Mechanism of Action

The mechanism of action of 4-Hydroperoxy-2-methoxycyclohexa-2,5-dien-1-one involves its ability to generate reactive oxygen species (ROS) through the hydroperoxy group. These ROS can interact with various molecular targets, leading to oxidative stress and cellular damage. The compound’s methoxy group also plays a role in stabilizing the intermediate species formed during reactions . This dual functionality makes it a versatile compound in both synthetic and biological contexts.

Comparison with Similar Compounds

4-Hydroperoxy-2-methoxycyclohexa-2,5-dien-1-one can be compared to other similar compounds, such as 4-allyl-4-hydroperoxy-2-methoxycyclohexa-2,5-dienone . While both compounds share a similar core structure, the presence of different substituents (e.g., allyl vs. methoxy) can significantly influence their reactivity and applications. Other related compounds include various hydroperoxy and methoxy-substituted cyclohexadienones, which exhibit unique properties and reactivities depending on their specific functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.